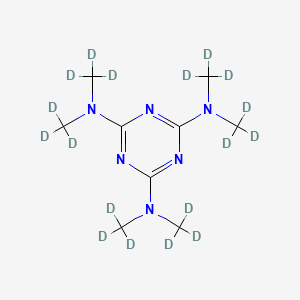
2,2,3,3,4,4,4-Heptafluorobutylamine
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutylamine: is a fluorinated amine with the molecular formula C4H4F7N and a molecular weight of 199.07 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is a clear, colorless to yellow liquid with a density of 1.456 g/mL at 25°C . The compound is soluble in water and exhibits good thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine typically involves the fluorination of butylamine derivatives. One common method is the reaction of 1,1,1,2,2,3,3-Heptafluoropropane with ammonia under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride , at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction Reactions: The compound can be reduced to form fluorinated hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or are commonly used.
Oxidation: Oxidizing agents like or are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Fluorinated amines or other substituted derivatives.
Oxidation: Fluorinated amides or nitriles.
Reduction: Fluorinated hydrocarbons.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutylamine involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. This property makes it useful in drug delivery systems and as a probe in biochemical studies. The compound can interact with enzymes and receptors, modulating their activity and providing insights into their function .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2,3,3,3-Pentafluoropropylamine
- 1H,1H-Perfluorooctylamine
- 3,3,3-Trifluoropropylamine
- 2,2-Difluoroethylamine
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutylamine is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. Compared to other fluorinated amines, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F7N/c5-2(6,1-12)3(7,8)4(9,10)11/h1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBQSRNXPVFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190840 | |
| Record name | 1H,1H-Heptafluorobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
374-99-2 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylamine, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H-Heptafluorobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,4-heptafluorobutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using 2,2,3,3,4,4,4-Heptafluorobutylamine in a "sortagging" process. What is the significance of this amine specifically?
A1: While the paper [] doesn't delve into the specific reasoning behind choosing this compound over other amines, its inclusion highlights the versatility of their peptide-based coating toolbox. The researchers demonstrate that their sortase A enzyme can attach a variety of amine compounds to their LCI anchor peptide. This suggests that this compound may offer unique surface properties or be further modified for specific applications, though this requires further investigation.
Q2: The research focuses on "click" chemistry for surface modification. Could the this compound conjugated peptide be further utilized in this context?
A2: While the paper [] primarily utilizes a dibenzocyclooctyne-modified peptide for "click" chemistry applications, the presence of the this compound conjugate suggests potential for further exploration. The fluorine atoms in this compound could introduce unique properties to the surface coating, such as altered hydrophobicity or interactions with other fluorinated molecules. Further research could investigate if the this compound conjugate can be used as a building block for creating functional surfaces with tailored properties through additional "click" chemistry reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)












